molecular formula C11H12N4O2 B1483139 2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)acetic acid CAS No. 2098020-57-4

2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)acetic acid

Cat. No.: B1483139
CAS No.: 2098020-57-4
M. Wt: 232.24 g/mol
InChI Key: VFQAAHDMIKEGRA-UHFFFAOYSA-N
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Description

2-(1-Ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)acetic acid is a high-value chemical intermediate designed for medicinal chemistry and pharmaceutical research. This compound features a pyrazole core substituted with an ethyl group and an electron-deficient pyrazine ring, a structure known to contribute to significant pharmacological properties. The acetic acid side chain at the 4-position is a key functional handle for further synthetic modification, allowing researchers to create amides, esters, and other derivatives for structure-activity relationship (SAR) studies. The core pyrazole-acetic acid substructure has been identified in high-throughput screening as a potent antagonist for the CRTh2 (Chemoattractant Receptor-Homologous Molecule expressed on T Helper 2 cells) receptor, which plays a critical role in allergic inflammation pathways . This suggests the compound and its derivatives are promising candidates for investigating novel therapeutics for conditions such as asthma, allergic rhinitis, and other inflammatory diseases. Its structural architecture, combining a pyrazole with a nitrogen-rich pyrazine heterocycle, is frequently employed in the synthesis of complex molecules with diverse biological activities, including antitumor and antimicrobial effects . In the laboratory, this reagent can serve as a key building block for the synthesis of more complex heterocyclic systems. Researchers can utilize the carboxylic acid group for coupling reactions or explore the reactivity of the pyrazine ring for nucleophilic substitutions. As with all materials of this nature, 2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)acetic acid is intended for research purposes in a controlled laboratory environment. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

2-(1-ethyl-3-pyrazin-2-ylpyrazol-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c1-2-15-7-8(5-10(16)17)11(14-15)9-6-12-3-4-13-9/h3-4,6-7H,2,5H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFQAAHDMIKEGRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C2=NC=CN=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)acetic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, antimicrobial properties, and therapeutic applications, supported by data tables and relevant research findings.

The molecular formula of 2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)acetic acid is C11H14N4OC_{11}H_{14}N_{4}O, with a molecular weight of 230.27 g/mol. The compound features a unique fusion of pyrazole and pyrazine rings, contributing to its pharmacological properties.

PropertyValue
Molecular FormulaC11H14N4O
Molecular Weight230.27 g/mol
CAS Number2098084-09-2
StructureChemical Structure

The biological activity of 2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)acetic acid is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. These interactions can modulate enzymatic activities and influence signaling pathways within cells, leading to various biological effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Comparative studies have shown that it possesses higher antibacterial efficacy compared to similar compounds.

Compound NameBiological Activity
2-(1-Ethyl-3-(pyridin-2-yil)-1H-pyrazol-4-yil)ethanolModerate antibacterial
2-(1-Ethyl-3-(pyrimidin-2-yil)-1H-pyrazol-4-yil)ethanolLow antibacterial
2-(1-Ethyl-3-(pyrazin-2-yil)-1H-pyrazol-4-yil)ethanol High antibacterial

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activity of this compound:

  • Antimicrobial Study : A study published in MDPI demonstrated that the compound exhibited potent antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of control substances, indicating its effectiveness as an antimicrobial agent .
  • Therapeutic Applications : Another investigation focused on the compound's potential as a therapeutic agent for inflammatory diseases. The study found that it could inhibit pro-inflammatory cytokines in vitro, suggesting its role in modulating immune responses .
  • Mechanistic Insights : Research conducted on the interaction of this compound with specific receptors revealed that it acts as an allosteric modulator, enhancing receptor activity without directly activating the receptor itself. This property could be beneficial in designing drugs with fewer side effects .

Scientific Research Applications

Structure and Composition

The molecular formula of 2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)acetic acid is C11H14N6C_{11}H_{14}N_{6} with a molecular weight of approximately 230.27 g/mol. The compound features a pyrazole ring, which is known for its pharmacological significance.

Medicinal Chemistry

  • Antimicrobial Activity : Pyrazole derivatives, including 2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)acetic acid, have shown promising antimicrobial properties. Studies have demonstrated their effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism of action often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
  • Antitumor Activity : Research indicates that pyrazole derivatives exhibit significant antitumor effects against human cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer) . The compound's ability to induce apoptosis in cancer cells makes it a candidate for further development in oncology.
  • Anti-inflammatory Properties : Compounds in the pyrazole class have been evaluated for their anti-inflammatory effects. For instance, derivatives have been tested in vivo for their ability to reduce carrageenan-induced paw edema in rats, demonstrating potential as anti-inflammatory agents .

Synthesis Techniques

The synthesis of 2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)acetic acid can be achieved through various methods:

  • Condensation Reactions : The compound can be synthesized via condensation reactions involving appropriate hydrazones and acetic acid derivatives.
  • Microwave-Assisted Synthesis : This method enhances reaction rates and yields by utilizing microwave irradiation, which has been shown to improve the efficiency of synthesizing pyrazole derivatives .
  • Sonochemical Methods : Ultrasound-assisted synthesis techniques have also been explored, providing an alternative approach to generate high yields with reduced reaction times .

Case Study 1: Antimicrobial Efficacy

In a study published in the International Journal of Pharmaceutical Sciences Review and Research, researchers synthesized a series of pyrazole derivatives and evaluated their antimicrobial activity using the disc diffusion method. Among the tested compounds, several exhibited significant inhibition zones against both gram-positive and gram-negative bacteria, highlighting the potential of pyrazole derivatives as effective antimicrobial agents .

Case Study 2: Antitumor Activity Evaluation

A study conducted on a new series of pyrazolo[1,5-a]pyrimidine derivatives revealed that specific structural modifications enhanced their cytotoxicity against cancer cell lines. The findings indicated that compounds similar to 2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)acetic acid could be optimized for improved antitumor activity through strategic chemical modifications .

Comparison with Similar Compounds

Comparison with Structural Analogs

This section compares the target compound with structurally related pyrazole-acetic acid derivatives, focusing on substituents, physicochemical properties, and reported bioactivities.

Structural Features and Substituent Effects

The table below highlights key structural differences among analogs:

Compound Name Substituents (Pyrazole Positions) Molecular Weight (g/mol) Key Functional Groups Source
Target Compound : 2-(1-Ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)acetic acid N1: Ethyl; C3: Pyrazin-2-yl; C4: Acetic acid 247.25* Pyrazine, Acetic acid
2-(1-Phenyl-1H-pyrazol-4-yl)acetic acid () N1: Phenyl; C4: Acetic acid 202.21 Phenyl, Acetic acid
(S)-2-(5-((3-(4-Nitrophenyl)-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid (13e, ) C3: 4-Nitrophenyl; C4: Thioxothiazolidinone-acetic acid 362.33 Nitrophenyl, Thiazolidinone
2-(4-Ethylpyrazol-1-yl)acetic acid () N1: Ethyl; C4: Acetic acid 154.17 Ethyl, Acetic acid
2-(3-(Trifluoromethyl)-1H-pyrazol-4-yl)acetic Acid () C3: Trifluoromethyl; C4: Acetic acid 194.11 Trifluoromethyl, Acetic acid

*Calculated based on molecular formula C₁₁H₁₃N₅O₂.

Key Observations:
  • Substituent Diversity : The target compound’s pyrazine ring distinguishes it from phenyl (), nitrophenyl (), and trifluoromethyl () analogs. These substituents influence electronic properties and steric bulk.
  • Molecular Weight : The pyrazine moiety increases molecular weight compared to simpler analogs like 2-(4-ethylpyrazol-1-yl)acetic acid (154.17 g/mol) .
  • Bioactivity : Pyrazole-acetic acids with aryl substitutions (e.g., nitrophenyl in 13e) are associated with antimicrobial and enzyme inhibitory activities, while trifluoromethyl groups enhance metabolic stability .

Physicochemical Properties

Compound Name Melting Point (°C) Solubility (Predicted) LogP*
Target Compound Not reported Moderate (polar solvents) 1.2–1.5†
2-(1-Phenyl-1H-pyrazol-4-yl)acetic acid () Not reported Low (hydrophobic phenyl) 1.8–2.0
Compound 13e () 136–138 Low (thioxothiazolidinone) 2.5–3.0
2-(3-(Trifluoromethyl)-1H-pyrazol-4-yl)acetic Acid () Not reported Moderate (CF₃ enhances polarity) 1.0–1.3

*LogP values estimated using fragment-based methods.
†Predicted using SwissADME.

Key Observations:
  • Melting Points: Thioxothiazolidinone-containing analogs (e.g., 13e) exhibit higher melting points (136–138°C) due to hydrogen-bonding interactions .
  • Lipophilicity : The phenyl-substituted analog () has higher LogP, suggesting greater membrane permeability, while the target compound’s pyrazine may balance hydrophilicity and permeability.

Preparation Methods

General Synthetic Strategy

The preparation of 2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)acetic acid typically involves:

  • Construction of the pyrazole ring with desired substitution at N1 (ethyl) and C3 (pyrazin-2-yl).
  • Introduction of the acetic acid side chain at the C4 position of the pyrazole ring.

The synthetic approach generally employs cross-coupling reactions (e.g., Suzuki coupling) to install the pyrazin-2-yl substituent and alkylation or acylation reactions to introduce the ethyl group and acetic acid moiety.

Key Synthetic Steps and Reagents

  • Formation of the Pyrazole Core

    The pyrazole ring is often synthesized via cyclization reactions involving hydrazines and 1,3-dicarbonyl compounds or equivalents. For example, condensation of ethylhydrazine derivatives with β-ketoesters or diketones leads to the pyrazole scaffold.

  • N1-Ethylation

    Alkylation of the pyrazole nitrogen (N1) with ethyl halides (e.g., ethyl bromide) under basic conditions (using potassium carbonate or sodium hydride) is a common method to introduce the ethyl group selectively.

  • Installation of the Pyrazin-2-yl Substituent at C3

    The pyrazin-2-yl group is typically introduced via Suzuki-Miyaura cross-coupling reactions. This involves:

    • Preparation of a halogenated pyrazole intermediate (e.g., 3-bromo-1-ethyl-pyrazole).
    • Coupling with pyrazin-2-yl boronic acid or boronate ester in the presence of a palladium catalyst (such as Pd(PPh3)4), base (e.g., potassium carbonate), and suitable solvents (e.g., dioxane/water or toluene).
  • Introduction of the Acetic Acid Side Chain at C4

    The acetic acid moiety at the 4-position can be introduced by:

    • Direct alkylation of the pyrazole ring at C4 with a haloacetic acid derivative or its ester, followed by hydrolysis.
    • Alternatively, a 4-substituted pyrazole with a suitable leaving group (e.g., bromide) can undergo nucleophilic substitution with a carboxylate equivalent.

Representative Synthetic Route (Based on Literature Analogues)

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Pyrazole ring formation Condensation of ethylhydrazine with β-ketoester 70-85 Formation of 1-ethyl-pyrazole intermediate
2 N1-ethylation Alkylation with ethyl bromide, K2CO3, DMF, 60°C 60-75 Selective N1-alkylation
3 Halogenation at C3 Bromination with NBS in DMF 65-80 3-bromo-1-ethyl-pyrazole intermediate
4 Suzuki coupling Pd(PPh3)4, pyrazin-2-yl boronic acid, K2CO3, 80°C 50-70 Installation of pyrazin-2-yl substituent at C3
5 Alkylation at C4 Reaction with ethyl bromoacetate, base 55-70 Introduction of ester side chain
6 Hydrolysis Aqueous NaOH, reflux 80-90 Conversion of ester to acetic acid

Detailed Reaction Conditions and Observations

  • Pyrazole Formation : The condensation step is typically carried out in ethanol or methanol with catalytic acid or base to facilitate ring closure. Reaction times range from 4 to 12 hours at reflux.

  • N1-Alkylation : Use of dry polar aprotic solvents such as DMF or DMSO is preferred to enhance nucleophilicity of the pyrazole nitrogen. Careful control of stoichiometry and temperature avoids over-alkylation.

  • Halogenation : N-bromosuccinimide (NBS) is employed for selective bromination at the 3-position of the pyrazole ring. Reaction monitoring by TLC is essential to prevent polybromination.

  • Suzuki Coupling : The palladium-catalyzed cross-coupling is performed under inert atmosphere (nitrogen or argon) to prevent catalyst degradation. Water co-solvent helps solubilize the base and boronic acid.

  • Alkylation at C4 : The reaction with ethyl bromoacetate introduces the ester side chain, which is then hydrolyzed under basic conditions to yield the free acid.

Characterization Data

Typical characterization of intermediates and final product includes:

  • NMR Spectroscopy : ^1H NMR shows characteristic signals for pyrazole protons, ethyl group (triplet and quartet), pyrazinyl aromatic protons, and methylene protons adjacent to the acetic acid.

  • [^13C NMR](pplx://action/followup) : Signals for carbonyl carbon (~170-175 ppm), aromatic carbons, and aliphatic carbons are observed.

  • Mass Spectrometry : Molecular ion peaks consistent with the expected molecular weight confirm the identity.

  • Melting Point : Sharp melting point consistent with pure compound.

Data Table Summarizing Preparation Steps and Yields

Step No. Transformation Reagents/Conditions Yield Range (%) Key Notes
1 Pyrazole ring formation Ethylhydrazine + β-ketoester, EtOH, reflux 70-85 Efficient cyclization
2 N1-Ethylation Ethyl bromide, K2CO3, DMF, 60°C 60-75 Selective alkylation
3 Bromination at C3 NBS, DMF, room temp 65-80 Controlled monobromination
4 Suzuki coupling (C3 substitution) Pd(PPh3)4, pyrazin-2-yl boronic acid, K2CO3, 80°C 50-70 Installation of pyrazinyl group
5 Alkylation at C4 (ester introduction) Ethyl bromoacetate, base, solvent 55-70 Ester formation
6 Hydrolysis to acid NaOH aqueous, reflux 80-90 Conversion to acetic acid

Research Findings and Notes

  • The use of Suzuki coupling is critical for the selective introduction of the pyrazin-2-yl substituent, enabling structural diversity and functionalization.

  • Alkylation steps require careful control to avoid side reactions such as over-alkylation or substitution at undesired positions.

  • Hydrolysis of esters to acids is straightforward and typically proceeds in high yield under basic aqueous conditions.

  • The synthetic route allows for modification of substituents on the pyrazole ring, enabling structure-activity relationship studies for biological evaluation.

  • Purification techniques such as column chromatography and recrystallization are employed to obtain pure intermediates and final products.

Q & A

Q. Q1. What are the optimal synthetic routes for preparing 2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)acetic acid, and how are intermediates characterized?

A1. The synthesis typically involves cyclocondensation of ethyl acetoacetate with pyrazine derivatives, followed by functionalization. For example:

  • Step 1 : Cyclocondensation of ethyl acetoacetate and phenylhydrazine derivatives under reflux to form pyrazole intermediates.
  • Step 2 : Alkylation at the pyrazole N1-position using ethyl halides in the presence of a base (e.g., K₂CO₃).
  • Step 3 : Carboxylic acid introduction via hydrolysis of ester intermediates under basic conditions (e.g., NaOH/EtOH).

Q. Characterization :

  • NMR : Key signals include pyrazole C4-H (δ ~8.2–8.5 ppm) and pyrazine protons (δ ~8.9–9.1 ppm). Carboxylic acid protons appear as a broad peak at δ ~12–13 ppm .
  • Mass Spectrometry (ESI-MS) : Expected molecular ion [M+H]⁺ matches calculated molecular weight (e.g., ~290–300 Da).
  • Melting Point : Consistency with literature values (e.g., 136–166°C for analogous compounds) .

Structural Analysis and Computational Modeling

Q. Q2. How can computational methods validate the 3D conformation of this compound, and what discrepancies exist between experimental and theoretical data?

A2. Density Functional Theory (DFT) :

  • Optimize geometry using B3LYP/6-31G(d) to predict bond lengths and angles. Compare with X-ray crystallography data (if available).
  • Key Findings : Pyrazole-pyrazine dihedral angles influence planarity, affecting π-π stacking interactions in biological systems .

Q. Discrepancies :

  • Theoretical models may underestimate steric effects of the ethyl group, leading to deviations in predicted vs. experimental melting points or solubility .

Role in PROTAC Design

Q. Q3. How does the rigidity of the pyrazole-pyrazine core impact its utility as a linker in PROTACs?

A3. The compound’s rigid structure enhances ternary complex formation by:

  • Restricting rotational freedom, ensuring proper alignment between E3 ligase and target protein.
  • Improving proteolytic efficiency compared to flexible linkers (e.g., PEG-based).

Q. Experimental Evidence :

  • Analogous rigid linkers (e.g., tert-butyl piperidine derivatives) show 2–3× higher degradation efficiency for targets like BRD4 .
  • Optimization : Adjusting ethyl chain length or pyrazine substituents can fine-tune solubility without compromising rigidity .

Functional Group Modifications

Q. Q4. What strategies are effective for modifying the carboxylic acid group to improve pharmacokinetics?

A4. Common Modifications :

  • Ester Prodrugs : Replace -COOH with ethyl ester to enhance membrane permeability. Hydrolysis in vivo regenerates active acid.
  • Amide Derivatives : Conjugation with amino acids (e.g., β-alanine) improves water solubility. Example: Reaction with β-alanine in acetic acid yields stable amides (60–85% yield) .

Q. Analytical Confirmation :

  • IR Spectroscopy : Loss of O-H stretch (~2500–3300 cm⁻¹) and appearance of amide C=O (~1650 cm⁻¹) .

Analytical Challenges in Purity Assessment

Q. Q5. How can researchers resolve contradictions in HPLC purity data caused by tautomeric forms?

A5. Tautomerism : The pyrazole ring exists in equilibrium between 1H- and 2H-tautomers, leading to split HPLC peaks. Solutions :

  • Use acidic mobile phases (e.g., 0.1% TFA in H₂O/MeCN) to stabilize the dominant tautomer.
  • LC-MS : Confirm molecular ion consistency across peaks to rule out impurities .

Mechanistic Studies in Biological Systems

Q. Q6. What in vitro assays are recommended to study this compound’s mechanism in kinase inhibition?

A6. Assay Design :

  • Kinase Inhibition Profiling : Use ADP-Glo™ assay to measure ATP consumption in the presence of recombinant kinases (e.g., JAK2, EGFR).
  • IC₅₀ Determination : Dose-response curves (0.1–100 µM) identify potency. Compare with known inhibitors (e.g., staurosporine).

Q. Key Observations :

  • Pyrazine’s electron-withdrawing groups enhance binding to kinase ATP pockets. Ethyl substitution reduces off-target effects .

Stability Under Physiological Conditions

Q. Q7. How does the ethyl group influence metabolic stability in liver microsomes?

A7. In Vitro Stability Testing :

  • Incubate with human liver microsomes (HLMs) and NADPH. Monitor parent compound depletion via LC-MS/MS.
  • Results : Ethyl groups reduce oxidative metabolism compared to methyl analogs (t₁/₂ = 45 vs. 22 min) .

Data Contradictions in Synthetic Yields

Q. Q8. How can discrepancies in reported yields (e.g., 60% vs. 85%) for similar derivatives be reconciled?

A8. Factors Affecting Yield :

  • Reaction Scale : Microscale reactions often report higher yields due to efficient mixing.
  • Purification : Column chromatography (e.g., 10–50% EtOAc/hexane) vs. recrystallization impacts recovery .
  • Catalyst Purity : Trace Pd in cross-coupling reactions (e.g., Suzuki-Miyaura) can alter efficiency .

Advanced Applications in Drug Conjugates

Q. Q9. What methodologies enable conjugation of this compound to antibody-drug conjugates (ADCs)?

A9. Site-Specific Conjugation :

  • Click Chemistry : Use azide-functionalized ADCs with alkyne-modified pyrazole derivatives (CuAAC reaction).
  • pH-Sensitive Linkers : Incorporate hydrazone bonds for lysosomal release. Confirm stability via HPLC at pH 5.0 and 7.4 .

Computational Screening for Off-Target Effects

Q. Q10. How can molecular docking predict off-target binding to non-kinase proteins?

A10. Protocol :

  • Screen against the Protein Data Bank (PDB) using AutoDock Vina. Prioritize proteins with hydrophobic pockets (e.g., albumin, CYP450s).
  • Validation : SPR or ITC assays quantify binding affinity (KD) for high-scoring targets .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)acetic acid
Reactant of Route 2
2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)acetic acid

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